![molecular formula C18H18N2O2S B3007504 (Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile CAS No. 305853-37-6](/img/structure/B3007504.png)
(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile" is a type of acrylonitrile derivative characterized by the presence of a dimethoxyphenyl group and a tetrahydrobenzothiazolyl group attached to the acrylonitrile moiety. While this specific compound is not directly described in the provided papers, related compounds with similar structures have been synthesized and studied. For instance, paper discusses a compound with a dimethoxyphenyl and a methoxyphenyl group attached to the acrylonitrile group, and paper describes a compound with an indole and a trimethoxyphenyl group attached to the acrylonitrile group.
Synthesis Analysis
The synthesis of related acrylonitrile derivatives typically involves base-catalyzed reactions of appropriate aldehydes with acetonitriles. In paper , the synthesis of "(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile" was achieved by reacting 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of a base. This method likely parallels the synthesis of the compound , with the appropriate substitutions for the tetrahydrobenzothiazolyl group.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the Z geometry of the olefinic bond, as seen in both papers and . The Z configuration refers to the cis arrangement of substituents around the double bond. The planarity of the acrylonitrile group and the dihedral angles between the acrylonitrile unit and the attached aromatic systems are important structural features that can influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Acrylonitrile derivatives can participate in various chemical reactions, particularly as dipolarophiles in the construction of bioactive heterocycles. The presence of electron-donating methoxy groups can affect the electron density of the acrylonitrile group, potentially making it more reactive towards nucleophiles or in cycloaddition reactions. Paper describes the addition of phenols to propiolonitriles to form (Z)-3-aryloxy-acrylonitriles, which suggests that the compound may also undergo similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as mentioned in papers and , can affect the compound's solubility, boiling point, and melting point. The intermolecular hydrogen bonds can lead to the formation of chains or networks, which can impact the crystal structure and stability. The electronic properties of the substituents, such as the methoxy and tetrahydrobenzothiazolyl groups, can also affect the compound's UV-Vis absorption and fluorescence characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- (Z)-3-(2,3-Dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile and its analogs have been synthesized and characterized for their unique properties. For instance, a related compound, (Z)‐3‐(3,4‐Dimethoxyphenyl)‐2‐(4‐methoxyphenyl)acrylonitrile, was synthesized through a base-catalyzed reaction, highlighting the potential for synthesizing complex bioactive heterocycles (Naveen et al., 2006).
- The synthesis process and structural characterization of these compounds provide insights into their potential applications in material science and biochemistry (Frolov et al., 2005).
Photophysical and Electrochemical Properties
- Studies have explored the photophysical and electrochemical properties of related acrylonitrile derivatives. For example, the photophysical characteristics of (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile were examined, indicating potential applications in advanced materials science (Bhanvadia et al., 2016).
- The study of these properties could lead to the development of new fluorescent materials or sensors based on the unique electronic structure of these compounds (Zhang et al., 2022).
Potential Biological and Medicinal Applications
- There is ongoing research into the potential biological and medicinal applications of related compounds. For instance, certain derivatives have shown promising anticancer activities against various cancer cell lines, suggesting potential use in developing new cancer therapies (Özen et al., 2016).
- The unique structural features of these compounds, such as the benzothiazole and acrylonitrile groups, contribute to their bioactivity, making them of interest for pharmaceutical research (Prasanna et al., 2010).
Propiedades
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-21-15-8-5-6-12(17(15)22-2)10-13(11-19)18-20-14-7-3-4-9-16(14)23-18/h5-6,8,10H,3-4,7,9H2,1-2H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHDNSDNXOMICC-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)
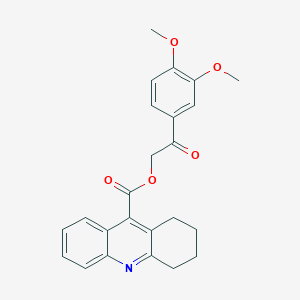

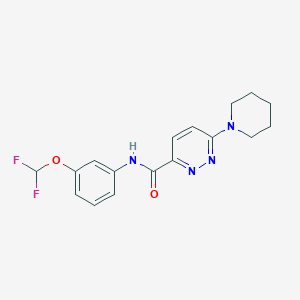
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)
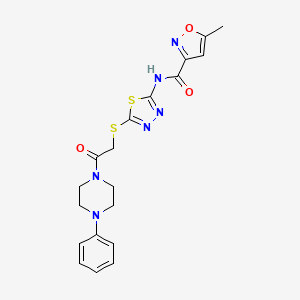
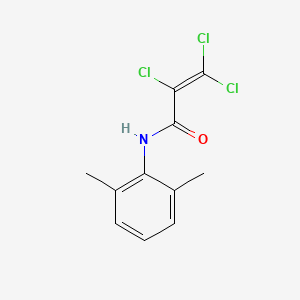

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
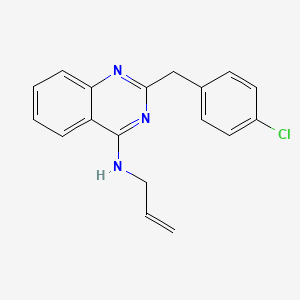

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)